6-Iodobenzo[d][1,2,3]triazin-4(3H)-one
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Overview
Description
6-Iodobenzo[d][1,2,3]triazin-4(3H)-one is a heterocyclic compound that features an iodine atom attached to a benzotriazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodobenzo[d][1,2,3]triazin-4(3H)-one typically involves the iodination of benzo[d][1,2,3]triazin-4(3H)-one. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds through electrophilic aromatic substitution, where the iodine is introduced to the benzene ring of the triazinone core.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory methods mentioned above. This would include scaling up the reaction, ensuring efficient mixing and temperature control, and implementing purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: 6-Iodobenzo[d][1,2,3]triazin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The triazinone core can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: The iodine atom makes the compound suitable for cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiolates can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene.
Major Products: The major products formed depend on the specific reaction. For example, in a Suzuki coupling, the product would be a biaryl compound, whereas nucleophilic substitution might yield azido or thiol-substituted derivatives.
Scientific Research Applications
6-Iodobenzo[d][1,2,3]triazin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of novel materials with unique electronic or photophysical properties.
Biological Studies: It may be used as a probe or ligand in biochemical assays to study protein-ligand interactions.
Chemical Synthesis: As a versatile intermediate, it facilitates the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-Iodobenzo[d][1,2,3]triazin-4(3H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through binding interactions, leading to inhibition or activation of the target. The iodine atom can play a crucial role in these interactions by enhancing binding affinity or specificity.
Comparison with Similar Compounds
Benzo[d][1,2,3]triazin-4(3H)-one: Lacks the iodine substituent but shares the core structure.
6-Bromobenzo[d][1,2,3]triazin-4(3H)-one: Similar structure with a bromine atom instead of iodine.
6-Chlorobenzo[d][1,2,3]triazin-4(3H)-one: Contains a chlorine atom in place of iodine.
Uniqueness: 6-Iodobenzo[d][1,2,3]triazin-4(3H)-one is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions. The larger atomic radius and higher polarizability of iodine compared to bromine or chlorine can lead to different chemical behaviors and applications, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C7H4IN3O |
---|---|
Molecular Weight |
273.03 g/mol |
IUPAC Name |
6-iodo-3H-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C7H4IN3O/c8-4-1-2-6-5(3-4)7(12)10-11-9-6/h1-3H,(H,9,10,12) |
InChI Key |
KWROEIXIUUADOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=O)NN=N2 |
Origin of Product |
United States |
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